molecular formula C12H17BrN2O2S B8528066 3-Bromo-N-(2-Pyrrolidin-1-yl-ethyl)-Benzenesulfonamide

3-Bromo-N-(2-Pyrrolidin-1-yl-ethyl)-Benzenesulfonamide

Cat. No.: B8528066
M. Wt: 333.25 g/mol
InChI Key: OXKMQQUYBVMUQD-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-Pyrrolidin-1-yl-ethyl)-Benzenesulfonamide is a useful research compound. Its molecular formula is C12H17BrN2O2S and its molecular weight is 333.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17BrN2O2S

Molecular Weight

333.25 g/mol

IUPAC Name

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H17BrN2O2S/c13-11-4-3-5-12(10-11)18(16,17)14-6-9-15-7-1-2-8-15/h3-5,10,14H,1-2,6-9H2

InChI Key

OXKMQQUYBVMUQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzene-1-sulfonyl chloride (1.29 g, 5.05 mmol) in 25 mL THF was charged with 2-(pyrrolidin-1-yl)ethanamine (0.6 mL, 5.05 mmol), and TEA (2.2 mL, 15.7 mmol) and allowed to stir for 1 hr. The reaction was quenched with 25 mL NaHCO3 (sat., aq.) and extracted with DCM (2×100 mL). The combined organic layers were washed with brine (20 mL), dried (Na2SO4), filtered, and concentrated. The residue was purified by gradient flash chromatography (0 to 20% MeOH in DCM) to afford the title compound as a white solid (816 mg, 48%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
48%

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